molecular formula C8H8F2N2O B12046094 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide CAS No. 925252-33-1

2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide

Cat. No.: B12046094
CAS No.: 925252-33-1
M. Wt: 186.16 g/mol
InChI Key: DCWILVWGXRCHHR-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide is an organic compound characterized by the presence of a difluorophenyl group attached to an N-hydroxyacetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide typically involves the reaction of 3,4-difluoroaniline with acetimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetimidoyl chloride. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)acetamide
  • 2-(3,4-Difluorophenyl)ethanamine
  • 2-(3,4-Difluorophenyl)propanoic acid

Uniqueness

2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide is unique due to the presence of both the difluorophenyl group and the N-hydroxyacetimidamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluorophenyl group enhances the compound’s stability and lipophilicity, while the N-hydroxyacetimidamide moiety contributes to its reactivity and potential biological activity.

Properties

CAS No.

925252-33-1

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H8F2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)

InChI Key

DCWILVWGXRCHHR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C/C(=N/O)/N)F)F

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)N)F)F

Origin of Product

United States

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